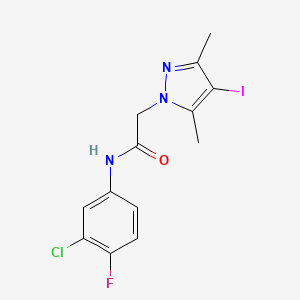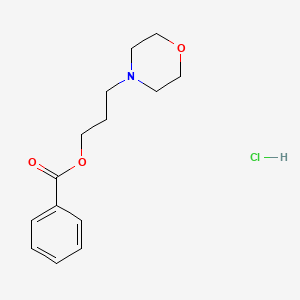
N-(3-chloro-4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, also known as CFPIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development and medicinal chemistry.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in drug development and medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to exhibit antiproliferative activity against cancer cells, indicating its potential as an anticancer agent. Furthermore, this compound has been investigated as a potential lead compound for the development of novel drugs targeting various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves the inhibition of enzymes involved in various biological processes. For example, this compound inhibits COX-2 by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. This compound also inhibits the activity of several kinases, including glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. For example, this compound has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, indicating its potential as a treatment for diabetes.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. This compound also exhibits good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound also has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties for clinical use.
未来方向
Several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can be identified. One direction is the further optimization of the pharmacokinetic properties of this compound for clinical use. Another direction is the investigation of the potential of this compound as a treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, the development of novel derivatives of this compound with improved potency and selectivity for its target enzymes is another potential direction for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development and medicinal chemistry. The synthesis method of this compound has been optimized to improve the efficiency and reproducibility of the reaction. This compound exhibits potent inhibitory activity against several enzymes, including COX-2, and has been investigated as a potential lead compound for the development of novel drugs targeting various diseases. This compound has several advantages for lab experiments, including its high potency and selectivity for its target enzymes, but also has some limitations, including its potential toxicity. Several future directions for the study of this compound can be identified, including the further optimization of its pharmacokinetic properties and the investigation of its potential as a treatment for various diseases.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves the reaction of 3-chloro-4-fluoroaniline with 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is purified through column chromatography to obtain this compound in high purity and yield. The synthesis method of this compound has been optimized to improve the efficiency and reproducibility of the reaction.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFIN3O/c1-7-13(16)8(2)19(18-7)6-12(20)17-9-3-4-11(15)10(14)5-9/h3-5H,6H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOAKRIFIVTHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFIN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6090776.png)


![(1R*,2R*)-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-phenylcyclopropanecarboxamide](/img/structure/B6090800.png)
![N-(2-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6090813.png)
![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6090814.png)
![ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6090819.png)
![7-[2-(1H-imidazol-5-yl)ethyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6090820.png)
![3,4-dihydro-2H-chromen-3-yl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6090825.png)
![4-[4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B6090831.png)
![methyl 2-{[(2,6-dimethyl-1-piperidinyl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6090833.png)
![N-(2,4-dimethoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6090845.png)
![N-cyclopentyl-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6090862.png)
![N'-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]-2-pyridinecarbohydrazide](/img/structure/B6090882.png)
